molecular formula C19H19N3O5S2 B255452 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B255452
M. Wt: 433.5 g/mol
InChI Key: OZTJNNZJLVRGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling pathways.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves the inhibition of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, which is a key enzyme involved in the regulation of insulin signaling pathways. By inhibiting 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, this compound can enhance insulin sensitivity and improve glucose uptake in cells, which may have therapeutic effects in the treatment of diabetes and obesity. In addition, this compound has been shown to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in cells and organisms. In cells, this compound can enhance insulin sensitivity and improve glucose uptake, which may have therapeutic effects in the treatment of diabetes and obesity. In addition, it has been shown to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells. In organisms, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in lab experiments include its potential therapeutic effects in the treatment of diabetes, obesity, and cancer, as well as its ability to enhance insulin sensitivity and improve glucose uptake in cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide. One direction is to further investigate its potential therapeutic effects in the treatment of diabetes, obesity, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes involved in insulin signaling pathways. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective inhibitors of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide for therapeutic use.

Synthesis Methods

The synthesis of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 4-(1,3-thiazol-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, this compound has been shown to have potential therapeutic effects in the treatment of diabetes, obesity, and cancer. In biology, it has been used as a tool to study the mechanisms of insulin signaling pathways and the role of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in regulating these pathways. In chemistry, it has been used as a starting material for the synthesis of other compounds with potential biological activity.

properties

Product Name

2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Molecular Formula

C19H19N3O5S2

Molecular Weight

433.5 g/mol

IUPAC Name

2-(2-ethoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H19N3O5S2/c1-2-26-16-5-3-4-6-17(16)27-13-18(23)21-14-7-9-15(10-8-14)29(24,25)22-19-20-11-12-28-19/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23)

InChI Key

OZTJNNZJLVRGDT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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